4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide
Overview
Description
“4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is a sulfur-containing heterocyclic organic compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.26 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” involves several steps. One method involves the use of 4- (prop-2-yn-1-yl)thiomorpholine in dichloromethane, to which m-CPBA is added at 0°C . The reaction mixture is then stirred at room temperature for 6 hours .Molecular Structure Analysis
The molecular structure of “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is represented by the formula C7H15NO3S . This indicates that it contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
“4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is a solid at 20°C . It has a molecular weight of 193.26 .Scientific Research Applications
Pharmaceutical Applications
This compound is a part of numerous compounds valuable in medicinal chemistry . It is used in the development of new antitumor agents based on thiazines and thiazoles . The combination of the thiazine or thiazine ring with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
Anticancer Applications
The compound has shown promising results in the field of cancer research. It is used in the synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines which have been studied for anticancer activity as topoisomerase II alpha inhibitors .
Antibacterial Applications
Thiazine derivatives, including this compound, have shown antibacterial activity . They are used in the development of new drugs to combat bacterial infections .
Antifungal Applications
In addition to its antibacterial properties, this compound also exhibits antifungal activity . This makes it a valuable resource in the development of antifungal medications .
Antimalarial Applications
The compound is also used in the development of antimalarial drugs . Its unique chemical structure allows it to interfere with the life cycle of malaria parasites .
Green Synthesis Methods
The compound is synthesized through green synthesis methods . These methods are eco-friendly and cost-effective, making the production of this compound more sustainable .
Electrocatalysis Applications
The compound is used in electrocatalysis within deep eutectic solvents . It offers an insightful analysis of the challenges and prospects inherent in electrocatalysis .
Material Innovation
The compound presents myriad advantages, including extensive opportunities for material innovation . It is used as a reaction medium in electrocatalysis, broadening its horizons in the realm of material science .
Safety and Hazards
When handling “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJSFWFPXNWBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465751 | |
Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
205194-33-8 | |
Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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